

AWD 12-281 solubility and storage conditions

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Compound Focus: Awd 12-281

CAS No.: 257892-33-4

Cat. No.: S519878

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Chemical & Pharmacological Profile

Synonyms: GW 842470, GSK-842470, GSK 842470 [1] **CAS Number:** 257892-33-4 [1] **Molecular Formula:** C₂₂H₁₄Cl₂FN₃O₃ [1] **Molecular Weight:** 458.27 g/mol [1] **Target:** Phosphodiesterase 4 (PDE4) [1] [2] **IC50:** 9.7 nM (vs. PDE4) [1] [2] **Description:** **AWD 12-281** is a selective phosphodiesterase 4 (PDE4) inhibitor with anti-inflammatory and bronchodilator activity [1].

Solubility and Storage Data

The table below summarizes the key handling information for **AWD 12-281**.

Parameter	Specification / Condition
Storage (Powder)	-20°C for 3 years [1]
Storage (Solution)	-80°C for 1 year [1]
Shipping	On blue ice or at ambient temperature [1]
Solvents (High Solubility)	n-Methyl pyrrolidone (>112 mg/g), Propylene glycol (>114 mg/g), Ethylene glycol (>151 mg/g) [3]

Parameter	Specification / Condition
Solvents (Low Solubility)	Paraffin oil, Oleyl alcohol, Miglyol 812, Labrafac Lipo, Silicone fluids (<10 mg/g) [3]
Predicted Density	1.49 g/cm ³ [1]

Experimental Protocols

Preparation of Stock Solutions

For *in vivo* administration, a common method involves dissolving the compound in a series of co-solvents to create a stable working solution [1].

Materials:

- **AWD 12-281** powder [1]
- Dimethyl Sulfoxide (DMSO)
- Polyethylene Glycol 300 (PEG300)
- Tween 80
- Saline, PBS, or sterile ddH₂O

Procedure:

- **Mother Liquor (40 mg/mL):** Dissolve 2 mg of **AWD 12-281** in 50 μ L of pure DMSO. Vortex until completely dissolved [1].
- **Working Solution (2 mg/mL):** a. Take 50 μ L of the DMSO mother liquor. b. Add 300 μ L of PEG300 and mix thoroughly until the solution is clear. c. Add 50 μ L of Tween 80 and mix again until clear. d. Add 600 μ L of saline, PBS, or ddH₂O and mix well [1].
- The final working solution has a concentration of 2 mg/mL in 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline/PBS/ddH₂O [1].

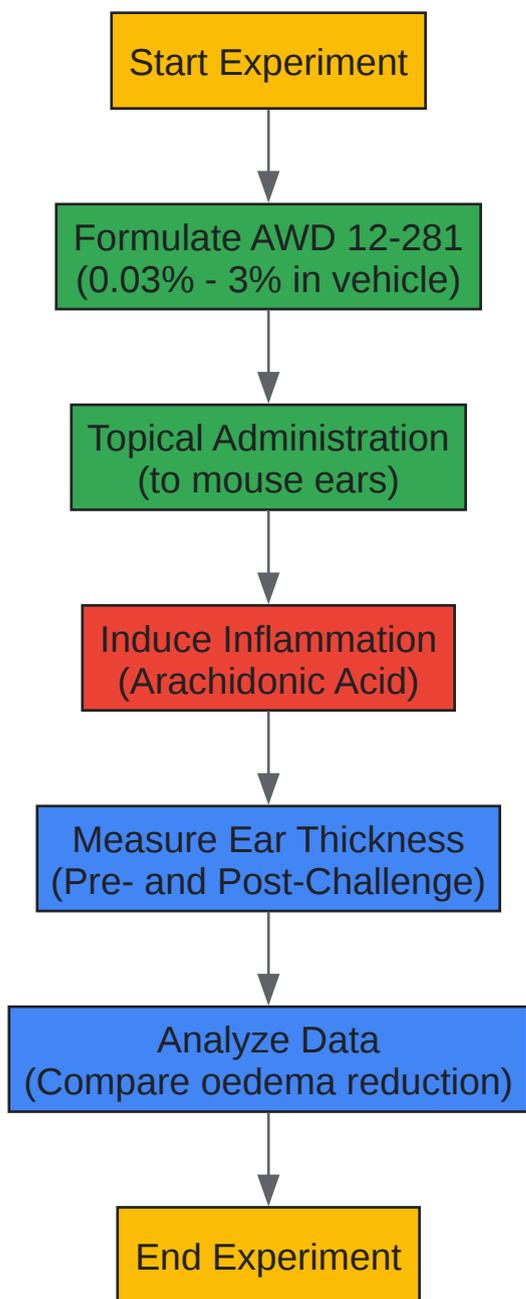
Note: This is a general protocol. The exact formulation should be optimized for your specific experimental model and route of administration.

Protocol for Assessing Anti-inflammatory Activity in a Skin Inflammation Model

AWD 12-281 has demonstrated efficacy after topical application in a guinea pig model of allergic skin inflammation [4]. The following protocol is adapted from published research.

Objective: To evaluate the topical anti-inflammatory effect of **AWD 12-281** in an **arachidonic acid-induced mouse ear oedema model** [4] [3].

Experimental Workflow: The diagram below outlines the key stages of the experimental procedure.



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Detailed Materials and Methods:

- **Animals:** Male Albino Swiss mice (20-30 g) [3].
- **Test Article:** **AWD 12-281** formulated at various concentrations (e.g., 0.03%, 0.3%, 3%) in an appropriate vehicle. A water-free emulsion with n-methyl pyrrolidone and silicone fluid has been used successfully for similar compounds to ensure stability and skin penetration [3].
- **Vehicle Control:** The emulsion base without the active compound [3].
- **Positive Control:** A commercial anti-inflammatory gel, such as 2.5% ketoprofen [3].

- **Inflammatory Agent:** Arachidonic acid (5% solution in acetone) [3].

Procedure:

- **Acclimatize:** House mice for at least 7 days under standard conditions (12h light/dark cycle, food and water *ad libitum*) [3].
- **Pre-treatment:** Apply a measured amount (e.g., 10 ± 1 mg) of the **AWD 12-281** formulation, vehicle, or positive control to the outer surface of both mouse ears [3].
- **Induce Inflammation:** After a predetermined pre-treatment time (e.g., 1 hour for solutions, 3 hours for creams), apply 20 μ L of 5% arachidonic acid in acetone to the outer surface of the left ear only. Apply acetone alone to the right ear as an internal control [3].
- **Measure Oedema:** Measure the thickness of both ears before treatment and 60 minutes after the arachidonic acid challenge using a precision caliper [3].
- **Calculate and Compare:** The inflammatory response is quantified as the increase in ear thickness. The anti-inflammatory effect is calculated as the percentage reduction of oedema in treated groups compared to the vehicle control group.

Research Context & Discontinuation

It is important for researchers to know that **AWD 12-281** was an early candidate for inhaled treatment of asthma and COPD, but its clinical development was discontinued around **2006 due to poor efficacy** in trials [5] [2]. Despite this, it remains a useful tool compound for preclinical research into PDE4 inhibition.

Critical Notes & Limitations

- **Information Gaps:** The available data on **AWD 12-281** is limited, as it is no longer in clinical development. Specific details on pharmacokinetics, extensive toxicology, and full stability profiles are not publicly available.
- **Solubility Data:** The high solubility data is inferred from a study on a structurally similar cAMP analogue and may not be exact for **AWD 12-281** [3]. Empirical verification is recommended.
- **Protocol Adaptation:** The experimental protocol provided is adapted from models used for similar compounds [4] [3] and should be validated for **AWD 12-281**.

Conclusion

AWD 12-281 is a moderately potent PDE4 inhibitor that requires specific storage and handling conditions to maintain stability. The provided protocols offer a foundation for researchers to formulate the compound and evaluate its topical anti-inflammatory efficacy in standard preclinical models.

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